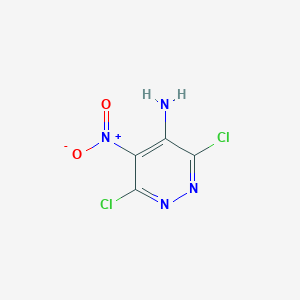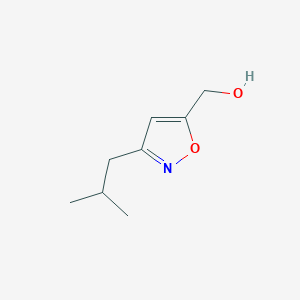
1-(Furan-3-yl)éthanamine
Vue d'ensemble
Description
1-(Furan-3-yl)ethanamine is an organic compound that belongs to the class of amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethanamine group
Applications De Recherche Scientifique
1-(Furan-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives have been reported to have various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .
Biochemical Pathways
Furan derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Furan derivatives have been associated with a wide range of therapeutic effects .
Analyse Biochimique
Biochemical Properties
1-(Furan-3-yl)ethanamine plays a significant role in biochemical reactions, particularly in the regulation of crystallization processes. It interacts with various enzymes and proteins, such as those involved in the formation of perovskite materials. For instance, 1-(Furan-3-yl)ethanamine hydrochloride has been shown to regulate the crystallization of FAPbI3-based perovskite, promoting the oriented crystallization of the α-phase and suppressing undesirable non-perovskite phase impurities . This interaction leads to a more uniform surface potential and reduced defect density in the resulting films.
Cellular Effects
The effects of 1-(Furan-3-yl)ethanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the addition of 1-(Furan-3-yl)ethanamine hydrochloride to perovskite precursor solutions has been observed to enhance the power conversion efficiency of perovskite solar cells, indicating its impact on cellular energy metabolism . Additionally, it helps in reducing defect density, which can be linked to improved cellular functions and stability.
Molecular Mechanism
At the molecular level, 1-(Furan-3-yl)ethanamine exerts its effects through specific binding interactions with biomolecules. It acts as a multifunctional additive that regulates the crystallization process by binding to the precursor molecules and influencing their orientation and phase formation. This regulation is crucial for achieving high efficiency in perovskite solar cells . The compound’s ability to suppress non-perovskite phase impurities and promote α-phase crystallization highlights its role in enzyme inhibition and activation.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(Furan-3-yl)ethanamine over time have been studied extensively. In laboratory settings, it has been found that the compound maintains its effectiveness in regulating crystallization processes for extended periods. For instance, perovskite solar cells incorporating 1-(Furan-3-yl)ethanamine hydrochloride have shown to retain over 80% of their initial power conversion efficiency even after 1000 hours of continuous operation under one-sun illumination . This indicates the compound’s long-term stability and minimal degradation in laboratory conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)ethanamine can be synthesized through several methods. One common approach involves the Paal–Knorr synthesis, which is used to create substituted furans from 1,4-diketones . This method requires an acid catalyst to facilitate the reaction. Another method involves the reaction of furan derivatives with primary amines under specific conditions .
Industrial Production Methods: Industrial production of 1-(Furan-3-yl)ethanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-3-yl)ethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the furan ring into more saturated derivatives.
Substitution: The amine group in 1-(Furan-3-yl)ethanamine can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-based aldehydes, while substitution reactions can produce various substituted amines.
Comparaison Avec Des Composés Similaires
2-(Furan-3-yl)ethanamine: Similar in structure but with the amine group attached to a different carbon on the furan ring.
1-(Furan-2-yl)ethanamine: Another isomer with the amine group attached to the second position of the furan ring.
Uniqueness: The position of the amine group relative to the furan ring can significantly impact the compound’s properties and its suitability for various applications .
Propriétés
IUPAC Name |
1-(furan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVKKZRVKMOURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472980 | |
| Record name | 1-(furan-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252372-09-1 | |
| Record name | 1-(furan-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 252372-09-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)












